Friedel-Crafts Alkylation: The most common approach involves the Friedel-Crafts alkylation of pyrene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride [, ]. This method typically results in a mixture of mono-, di-, tri-, and tetra-substituted products, requiring purification steps to isolate the desired 2,7-di-tert-butylpyrene.
Oxidation of 2,7-Di-tert-butyl-trans-10b,10c-dialkyl-10b,10c-dihydropyrenes: This method utilizes 2,7-di-tert-butyl-trans-10b,10c-dialkyl-10b,10c-dihydropyrenes as precursors and treats them with iodine (I2) to yield 2,7-di-tert-butylpyrene in good yields [].
Molecular Structure Analysis
Halogenation: Bromination of 2,7-di-tert-butylpyrene under controlled conditions yields various brominated derivatives, including 1-bromo-2,7-di-tert-butylpyrene and 4,5,9,10-tetrabromo-2,7-di-tert-butylpyrene [, ]. These brominated compounds are versatile intermediates for further functionalization.
Oxidation: Oxidation of 2,7-di-tert-butylpyrene using hypervalent iodine reagents leads to the formation of 2,7-di-tert-butylpyrene-4,5-dione or 2,7-di-tert-butylpyrene-4,5,9,10-tetraone, depending on the reaction conditions []. These oxidized products are crucial building blocks for synthesizing complex molecules and materials.
Metal-free Functionalization: 2,7-Di-tert-butylpyrene undergoes regioselective (thio)carbamoylation at the 1-position with iso(thio)cyanates in the presence of trifluoromethanesulfonic acid []. This reaction provides access to diverse pyrene-based (thio)amides.
Cross-Coupling Reactions: The brominated derivatives of 2,7-di-tert-butylpyrene readily participate in cross-coupling reactions, such as the Stille coupling, enabling the introduction of various aryl and heteroaryl substituents onto the pyrene core [, ].
Physical and Chemical Properties Analysis
Crystal Packing: The tert-butyl groups influence the solid-state packing of 2,7-di-tert-butylpyrene, often leading to less dense crystal structures compared to unsubstituted pyrene [].
Electronic Properties: The tert-butyl groups can subtly affect the electronic properties of the pyrene core, influencing its HOMO and LUMO energy levels and, consequently, its optoelectronic properties [].
Applications
Organic Electronics:
Organic Light-Emitting Diodes (OLEDs): Pyrene derivatives, including those derived from 2,7-di-tert-butylpyrene, have been investigated as potential emissive materials in OLEDs due to their inherent fluorescence properties [, ].
Organic Semiconductors: The electron-rich nature of the pyrene core makes 2,7-di-tert-butylpyrene and its derivatives suitable candidates for hole-transporting materials in organic field-effect transistors (OFETs) [, ].
Materials Science:
Supramolecular Chemistry: The planar pyrene core in 2,7-di-tert-butylpyrene promotes π-π stacking interactions, enabling its use in the construction of supramolecular architectures and self-assembled materials [].
Sensors: Pyrene derivatives exhibit sensitivity to their surrounding environment, making them promising candidates for developing fluorescent sensors for various analytes [].
Chemical Synthesis:
Building Block for Complex Molecules: 2,7-Di-tert-butylpyrene serves as a versatile building block for synthesizing larger, more complex polycyclic aromatic hydrocarbons and other structurally intriguing molecules [, , ].
Ligand Design: The pyrene core can coordinate to metal centers, leading to the development of novel metal complexes with potential applications in catalysis and photochemistry [].
Related Compounds
1-Bromo-2,7-di-tert-butylpyrene
Compound Description: This compound is a brominated derivative of 2,7-di-tert-butylpyrene, with a bromine atom substituted at the 1-position of the pyrene ring. It serves as a crucial intermediate in synthesizing various pyrene derivatives, including more complex structures like pyrenoquinones and pyrenoquinhydrones [].
1,6-Dibromo-2,7-di-tert-butylpyrene and 1,8-Dibromo-2,7-di-tert-butylpyrene
Compound Description: These compounds are dibrominated derivatives of 2,7-di-tert-butylpyrene. They are obtained as a mixture during the bromination of 2,7-di-tert-butylpyrene when using 2.2 molar equivalents of bromine [].
4,5,9,10-Tetrabromo-2,7-di-tert-butylpyrene
Compound Description: This compound is a tetrabrominated derivative of 2,7-di-tert-butylpyrene. The specific bromination pattern (4,5,9,10 positions) is notable and arises from an acid-catalyzed rearrangement during the reaction with excess bromine in the presence of iron powder [].
Relevance: This tetrabromo derivative showcases a unique regioselectivity in the bromination of 2,7-di-tert-butylpyrene under specific conditions. The four bromine atoms make it a versatile precursor for synthesizing complex pyrene derivatives, particularly those with substitutions at the 4,5,9, and 10 positions, such as 2,7-di-tert-butylpyrene-4,5,9,10-tetraone [].
2,7-Di-tert-butyl-1-chloropyrene
Compound Description: This compound is a chlorinated derivative of 2,7-di-tert-butylpyrene with a chlorine atom at the 1-position. It is produced by the chlorination of 2,7-di-tert-butylpyrene, mirroring the regioselectivity observed in bromination [].
2,7-Di-tert-butylpyrene-4,5,9,10-tetraone
Compound Description: This compound is a fully oxidized derivative of 2,7-di-tert-butylpyrene, with carbonyl groups (C=O) at the 4,5,9, and 10 positions. It's synthesized from 4,5,9,10-tetrabromo-2,7-di-tert-butylpyrene, highlighting a pathway from a halogenated intermediate to a highly functionalized pyrene derivative [].
Relevance: 2,7-Di-tert-butylpyrene-4,5,9,10-tetraone represents a significant structural modification from 2,7-di-tert-butylpyrene. The four carbonyl groups significantly alter the electronic properties and reactivity of the pyrene core, enabling the formation of charge-transfer complexes and enabling its use as a building block for more complex systems [, ].
2,7-Di-tert-butylpyrene-4,5-dione
Compound Description: This compound is a partially oxidized derivative of 2,7-di-tert-butylpyrene, with carbonyl groups at the 4 and 5 positions. It serves as a valuable building block in organic electronics, particularly in creating optoelectronic materials [].
Relevance: Similar to the tetraone derivative, the presence of carbonyl groups in 2,7-di-tert-butylpyrene-4,5-dione significantly impacts the electronic properties compared to 2,7-di-tert-butylpyrene. The controlled oxidation to either the dione or tetraone highlights the possibility of tuning the properties of 2,7-di-tert-butylpyrene for specific applications [].
2,7-Di-tert-butyl-4-(phenylethenyl)pyrenes
Compound Description: This group of compounds represents 2,7-di-tert-butylpyrene derivatives with a phenylethenyl substituent at the 4-position. The variations within this group come from different substituents on the phenyl ring. These compounds are synthesized via Wittig reactions and are crucial for preparing naphthalene-condensed aromatic compounds [].
2,7-Di-tert-butyl-dibenzo[ij, no]tetraphenes
Compound Description: These compounds represent a family of naphthalene-condensed aromatic compounds. They are synthesized via photo-induced cyclization of 2,7-di-tert-butyl-4-(phenylethenyl)pyrenes, showcasing a pathway to complex polycyclic aromatic systems from a 2,7-di-tert-butylpyrene starting point [].
2,7-di-tert-butylpyrene-4,9-biscarbaldehyde and 4,10-biscarbaldehyde
Compound Description: These compounds are diformyl derivatives of 2,7-di-tert-butylpyrene. The two formyl groups are located at the 4,9 or 4,10 positions, respectively. These are synthesized via formylation reactions and serve as intermediates in preparing bis(arylethynyl)pyrenes [].
2,7-di-tert-butyl-4,9-bis(arylethynyl)- and 4,10-bis(arylethynyl)pyrenes
Compound Description: This group of compounds comprises 2,7-di-tert-butylpyrene derivatives with arylethynyl substituents at the 4,9 or 4,10 positions. These are synthesized from the corresponding biscarbaldehydes via Wittig reactions followed by bromination and dehydrobromination [].
4,5,9,10-Tetra(2-thienyl)-2,7-di-tert-butylpyrene (TTP) and 4,5,9,10-Tetra(2-(5-hexyl)thienyl)-2,7-di-tert-butylpyrene (THTP)
Compound Description: These compounds are 2,7-di-tert-butylpyrene derivatives with four thienyl groups attached to the 4,5,9, and 10 positions. They are synthesized through a series of reactions, including Friedel-Crafts alkylation, bromination, and Stille coupling, and are investigated for their potential as hole-transporting materials in organic electronic devices due to their suitable energy levels and band gaps [].
Compound Description: This compound is a heterocyclic derivative of 2,7-di-tert-butylpyrene synthesized by the condensation reaction of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone with 4,5-diaminophthalonitrile. It serves as a key monomer for producing tetra[2,3-(1,4-diaza-6,6-di-tert-butylphenanthreno)[4,5]phthalocyanine]-based network polymers [].
Compound Description: These compounds are phthalocyanine-based network polymers prepared using the 2,7-Di-tert-butyl pyrene[4,5][9,10]bisquinoxaline-6,7-dinitrile monomer. These polymers have been investigated for their dielectric properties and potential applications in electronic materials [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ritonavir is an L-valine derivative that is L-valinamide in which alpha-amino group has been acylated by a [(2-isopropyl-1,3-thiazol-4-yl)methyl]methylcarbamoyl group and in which a hydrogen of the carboxamide amino group has been replaced by a (2R,4S,5S)-4-hydroxy-1,6-diphenyl-5-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}hexan-2-yl group. A CYP3A inhibitor and antiretroviral drug from the protease inhibitor class used to treat HIV infection and AIDS, it is often used as a fixed-dose combination with another protease inhibitor, lopinavir. Also used in combination with dasabuvir sodium hydrate, ombitasvir and paritaprevir (under the trade name Viekira Pak) for treatment of chronic hepatitis C virus genotype 1 infection as well as cirrhosis of the liver. It has a role as an antiviral drug, a HIV protease inhibitor, an environmental contaminant and a xenobiotic. It is a member of 1,3-thiazoles, a L-valine derivative, a carbamate ester, a member of ureas and a carboxamide. Ritonavir (brand name: Norvir) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children. Ritonavir is always used in combination with other HIV medicines. Although ritonavir is FDA-approved for the treatment of HIV infection, it is no longer used for its activity against HIV. Instead, ritonavir (given at low doses) is currently used as a pharmacokinetic enhancer to boost the activity of other HIV medicines.
Ritonavir is an HIV protease inhibitor that interferes with the reproductive cycle of HIV. Although it was initially developed as an independent antiviral agent, it has been shown to possess advantageous properties in combination regimens with low-dose ritonavir and other protease inhibitors. It is now more commonly used as a booster of other protease inhibitors and is available in both liquid formulations and as capsules. While ritonavir is not an active antiviral agent against hepatitis C virus (HCV) infection, it is added in combination therapies indicated for the treatment of HCV infections as a booster. Ritonavir is a potent CYP3A inhibitor that increases peak and trough plasma drug concentrations of other protease inhibitors such as [DB09297] and overall drug exposure. American Association for the Study of Liver Diseases (AASLD) and the Infectious Diseases Society of America (IDSA) guidelines recommend ritonavir-boosted combination therapies as first-line therapy for HCV Genotype 1a/b and 4 treatment-naïve patients with or without cirrhosis. Ritonavir is found in a fixed-dose combination product with [DB09296], [DB09183], and [DB09297] as the FDA-approved product Viekira Pak. First approved in December 2014, Viekira Pak is indicated for the treatment of HCV genotype 1b without cirrhosis or with compensated cirrhosis, and when combined with Ribavirin for the treatment of HCV genotype 1a without cirrhosis or with compensated cirrhosis. Ritonavir is also available as a fixed-dose combination product with [DB09296] and [DB09297] as the FDA- and Health Canada-approved product Technivie. First approved in July 2015, Technivie is indicated in combination with Ribavirin for the treatment of patients with genotype 4 chronic hepatitis C virus (HCV) infection without cirrhosis or with compensated cirrhosis. In Canada, ritonavir is also available as a fixed-dose combination product with [DB09296], [DB09183], and [DB09297] as the Health Canada-approved, commercially available product Holkira Pak. First approved in January 2015, Holkira Pak is indicated for the treatment of HCV genotype 1b with or without cirrhosis, and when combined with Ribavirin for the treatment of HCV genotype 1a with or without cirrhosis. The inclusion of ritonavir can select for HIV-1 protease inhibitor resistance-associated substitutions. Any HCV/HIV-1 co-infected patients treated with ritonavir-containing combination therapies should also be on a suppressive antiretroviral drug regimen to reduce the risk of HIV-1 protease inhibitor drug resistance. Ritonavir is combined with other drugs to treat coronavirus disease 2019 (COVID-19) in patients at risk for progressing into a severe form of the disease, such as [nirmatrelvir]. Ritonavir is a Cytochrome P450 3A Inhibitor and Protease Inhibitor. The mechanism of action of ritonavir is as a HIV Protease Inhibitor and Cytochrome P450 3A Inhibitor and Cytochrome P450 2D6 Inhibitor and Cytochrome P450 2C19 Inducer and Cytochrome P450 3A Inducer and P-Glycoprotein Inhibitor and Breast Cancer Resistance Protein Inhibitor and Cytochrome P450 3A4 Inhibitor and Cytochrome P450 1A2 Inducer and Cytochrome P450 2C9 Inducer and Cytochrome P450 2B6 Inducer and UDP Glucuronosyltransferases Inducer. Ritonavir is an antiretroviral protease inhibitor that is widely used in combination with other protease inhibitors in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Ritonavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and, rarely, can lead to clinically apparent acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with ritonavir may result of an exacerbation of the underlying chronic hepatitis B or C. Ritonavir is a peptidomimetic agent that inhibits both HIV-1 and HIV-2 proteases. Ritonavir is highly inhibited by serum proteins but boosts the effect of other HIV proteases by blocking their degradation by cytochrome P450. An HIV protease inhibitor that works by interfering with the reproductive cycle of HIV. It also inhibits CYTOCHROME P-450 CYP3A.